Ald-Ph-PEG4-acid
Description
Evolution of Bifunctional Linkers in Bioconjugation Chemistry
The field of bioconjugation has seen a dramatic evolution in linker technology. Early efforts often relied on first-generation linkers that were sometimes unstable or led to heterogeneous mixtures of conjugates. abzena.combiochempeg.com The development of bifunctional linkers was a major step forward. Initially, homobifunctional reagents were common, used to connect molecules with the same type of functional group in a single-step reaction. thermofisher.comthermofisher.com
However, the demand for greater precision and control, particularly for complex applications like ADCs, drove the development of heterobifunctional linkers. creative-biolabs.comabzena.com These reagents enabled researchers to perform multi-step conjugations, selectively targeting different functional groups on each molecule. creative-biolabs.com The introduction of PEG chains into these linkers in the 1990s marked another significant milestone, addressing common issues of poor solubility and immunogenicity. chempep.com Over the past decades, linkers have evolved from simple spacers to sophisticated, engineered components that can be cleaved under specific biological conditions or designed to be non-cleavable for maximum stability. chempep.comabzena.commdpi.com This progression has led to more effective and safer bioconjugates with improved therapeutic profiles. abzena.com
Strategic Design Principles for Advanced Bioconjugation Reagents
The design of an effective heterobifunctional linker like Ald-Ph-PEG4-acid is a strategic process, balancing the properties of its three core components: the two terminal reactive groups and the central spacer arm. thermofisher.com
Reactive Groups: The choice of reactive groups dictates the conjugation strategy. thermofisher.com this compound possesses an aldehyde and a carboxylic acid.
Carboxylic Acid: This group does not react spontaneously with amines. It requires activation, most commonly using carbodiimide (B86325) chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). broadpharm.com EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. biotium.com This intermediate can then readily react with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond. thermofisher.com To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often used alongside EDC to convert the unstable O-acylisourea into a more stable NHS ester, which then reacts with the amine. rsc.orgtaylorandfrancis.com
Aldehyde: The aldehyde group provides a second, orthogonal reaction site. Aldehydes react with specific nucleophiles, most notably hydrazides and alkoxyamines (or aminooxy groups), to form stable hydrazone and oxime bonds, respectively. broadpharm.comnih.govinterchim.fr This reaction is highly specific and efficient under mild conditions, making it a valuable tool for bioconjugation. nih.govnih.gov
Spacer Arm: The spacer connects the reactive ends and significantly influences the properties of the final conjugate.
PEG4 Chain: The discrete PEG4 unit in this compound confers hydrophilicity, improving the solubility of the entire construct in aqueous buffers. chempep.combroadpharm.com This is crucial for preventing aggregation, especially when conjugating hydrophobic molecules. lifetein.com The flexibility and biocompatibility of the PEG chain are also key advantages. chempep.cominterchim.fr
Phenyl Group: The inclusion of a rigid phenyl (Ph) group within the linker structure is a deliberate design choice. Aromatic groups like phenyl can influence the conformation of the linker, potentially shielding adjacent molecules or payload from premature degradation or unwanted interactions. nih.gov Research has shown that linkers containing a phenyl group can improve the pharmacokinetic properties and in vitro bioactivity of the resulting bioconjugate compared to purely flexible alkyl linkers.
This combination of features—two distinct reactive ends and a carefully designed spacer—allows for the precise, stepwise construction of complex molecular assemblies. creative-biolabs.comcreative-proteomics.com
Overview of Aldehyde-Phenyl-PEG-Acid Linkers in Academic Research Contexts
This compound is a non-cleavable, heterobifunctional linker used as a building block in chemical biology and drug discovery research. broadpharm.comcreative-biolabs.com Its defined structure and dual reactivity make it a valuable tool for creating precisely engineered bioconjugates.
Chemical and Physical Properties
Below are the key characteristics of the this compound compound.
| Property | Value |
| Chemical Formula | C₁₉H₂₇NO₈ |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 1309460-27-2 |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in water, DMSO, DMF |
| Reactive Group 1 | Carboxylic Acid (-COOH) |
| Reactive Group 2 | Benzaldehyde (B42025) (-Ph-CHO) |
| Spacer | PEG4 (4 ethylene (B1197577) glycol units) |
| Data sourced from commercial suppliers. broadpharm.com |
Reactivity and Research Applications
In a typical research application, the carboxylic acid end of this compound is first coupled to a primary amine on a biomolecule, such as a protein or antibody, using EDC/NHS chemistry. broadpharm.com After this first conjugation step and purification to remove excess reagents, the aldehyde group remains available for a second, highly specific reaction. thermofisher.com This aldehyde can then be reacted with a molecule functionalized with a hydrazide or aminooxy group, such as a fluorescent dye, a small molecule drug, or a surface tag. broadpharm.combroadpharm.com
This orthogonal, two-step approach is a cornerstone of its utility in academic research, enabling the synthesis of:
Well-defined protein conjugates for studying protein function and interactions.
Antibody-Drug Conjugate (ADC) components , where the linker connects an antibody to a cytotoxic payload. biochempeg.comresearchgate.net
PROTAC (Proteolysis-Targeting Chimera) linkers , which bring a target protein and an E3 ligase into proximity. glpbio.com
Surface modifications , allowing for the immobilization of biomolecules onto surfaces for biosensor development. creativepegworks.com
The this compound linker represents a convergence of key advances in bioconjugation chemistry, offering researchers a reliable and versatile tool to build the sophisticated molecular systems required to push the boundaries of medicine and biology.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO8/c21-15-16-1-3-17(4-2-16)19(24)20-6-8-26-10-12-28-14-13-27-11-9-25-7-5-18(22)23/h1-4,15H,5-14H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBRKJZWQVXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Aldehyde Phenyl Peg4 Acid
Controlled Synthesis of Polyethylene (B3416737) Glycol Chains with Defined End-Group Functionalities
The foundation of Ald-Ph-PEG4-acid is the polyethylene glycol chain. The ability to produce PEG chains of a specific length (in this case, four ethylene (B1197577) glycol units) with distinct functional groups at each terminus is critical. rsc.org A common and effective method for this is the anionic ring-opening polymerization of ethylene oxide. This technique allows for the creation of PEG chains with controlled molecular weights and low polydispersity. rhhz.net
To achieve heterobifunctional PEG chains, the polymerization is often initiated with a molecule that will become one of the terminal functional groups, or a precursor to it. For instance, initiating the polymerization with an anion like benzyl (B1604629) alcohol can produce a PEG chain with a benzyl ether at one end and a hydroxyl group at the other. creativepegworks.com The hydroxyl group is then available for further modification, while the benzyl group can be removed later under specific conditions without affecting other parts of the molecule. creativepegworks.comgoogle.com This strategy provides a reliable route to asymmetrically functionalized PEG chains. mdpi.comresearchgate.net
| Polymerization Technique | Key Advantages | Relevant End-Groups |
| Anionic Ring-Opening Polymerization | Controlled molecular weight, low polydispersity | Hydroxyl, Benzyl ether |
| Living Radical Polymerization (e.g., ATRP, RAFT) | Well-defined polymers, functional initiator can be used | Halogen, Thioester |
This table summarizes key techniques for controlled PEG synthesis.
Strategies for Orthogonal Functionalization of Terminal Aldehyde and Carboxylic Acid Moieties
A central challenge in synthesizing this compound is the introduction of both an aldehyde and a carboxylic acid group without them reacting with each other. This is achieved through "orthogonal" chemical strategies, where one functional group can be modified without affecting the other. This typically involves the use of protecting groups.
For example, a PEG chain with a hydroxyl group and a protected carboxylic acid (e.g., a t-butyl ester) can be synthesized. The hydroxyl group can then be oxidized to an aldehyde. A common method to introduce the aldehyde functionality is through the use of a protected aldehyde precursor, such as an acetal (B89532). For instance, reacting a hydroxyl-terminated PEG with a reagent like chloroacetaldehyde (B151913) diethyl acetal can install a protected aldehyde. polimi.it This acetal is stable under the conditions required for subsequent modifications of the other end of the PEG chain. polimi.it
Once the aldehyde end is secured in its protected form, the protecting group on the carboxylic acid can be selectively removed (e.g., by acid-catalyzed hydrolysis of the t-butyl ester) to reveal the free carboxylic acid. Finally, the acetal protecting the aldehyde is removed under different acidic conditions to yield the final this compound. polimi.it This sequential deprotection strategy is fundamental to the successful synthesis of heterobifunctional molecules. google.com
Incorporation of Aromatic Spacers into PEG-Based Linkers
The phenyl group in this compound acts as a rigid spacer, which can be beneficial in certain bioconjugation applications by providing distance and reducing steric hindrance between the conjugated molecules. This aromatic spacer is typically introduced as part of one of the terminal functional group precursors.
For example, a common precursor for the aldehyde group is 4-formylbenzoic acid or a related derivative. This molecule already contains the phenyl ring and the aldehyde (or a precursor). This aromatic building block can be coupled to the PEG chain. The use of aromatic linkers with electron-donating or withdrawing groups can also influence the reactivity and stability of the final conjugate. rsc.org The inclusion of such spacers can also impact the physicochemical properties of the resulting conjugate, such as solubility and aggregation behavior. rsc.org
| Spacer Type | Potential Advantage | Example Precursor |
| Aromatic (Phenyl) | Rigidity, defined spacing | 4-formylbenzoic acid |
| Aliphatic | Flexibility | Adipic acid |
This table compares aromatic and aliphatic spacers in PEG linkers.
Advanced Purification and Isolation Techniques for Heterobifunctional PEG Reagents
The synthesis of heterobifunctional PEGs often results in a mixture of the desired product, unreacted starting materials, and disubstituted byproducts. google.com Therefore, robust purification techniques are essential to isolate the pure this compound.
Chromatographic methods are the most powerful tools for this purpose. Size-exclusion chromatography (SEC) can be used to separate polymers based on their size, which can be effective in removing smaller unreacted molecules. However, for separating heterobifunctional PEGs from their disubstituted counterparts (which have a similar molecular weight), more specific techniques are required.
Ion-exchange chromatography is particularly useful for purifying molecules with acidic or basic groups. creativepegworks.comacs.org In the case of this compound, the carboxylic acid group allows it to be retained on an anion-exchange column, while any non-acidic impurities would pass through. The desired product can then be eluted by changing the pH or salt concentration of the mobile phase.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique that separates molecules based on their hydrophobicity. rsc.org The presence of the phenyl group in this compound gives it a distinct hydrophobic character that can be exploited for separation from other PEG-containing species in the reaction mixture. In some cases, chromatography-free purification methods based on liquid-liquid extraction can be developed by carefully designing the synthesis to ensure that byproducts have significantly different solubility properties from the target molecule. rsc.org
Reactivity and Chemical Mechanisms of Aldehyde Phenyl Peg4 Acid
Aldehyde-Mediated Bioconjugation Reactions
The aldehyde group is a versatile functional group for bioconjugation due to its ability to react selectively under mild conditions. broadpharm.comchemscene.com It is relatively small and can be readily incorporated into biomolecules. nih.govnih.gov
The aldehyde moiety of Ald-Ph-PEG4-acid readily reacts with molecules containing hydrazide or aminooxy functional groups to form hydrazone or oxime linkages, respectively. broadpharm.comaxispharm.combroadpharm.com These reactions are a type of nucleophilic addition-elimination and are widely used in bioconjugation. bham.ac.ukaxispharm.com
The general mechanism involves the nucleophilic attack of the nitrogen atom from the hydrazide or aminooxy group on the electrophilic carbonyl carbon of the aldehyde. bham.ac.uknih.gov This is typically followed by a dehydration step, which can be catalyzed by acid or base, to form the stable C=N double bond of the hydrazone or oxime. bham.ac.uknih.gov The reaction to form oximes and hydrazones is generally efficient under aqueous conditions and can be accelerated by catalysts like aniline. nih.govbroadpharm.comacs.org Oxime bonds are generally more stable than hydrazone bonds, which are in turn more stable than imine bonds formed with primary amines. broadpharm.com
Hydrazone Formation: The reaction with a hydrazide-containing molecule results in a hydrazone bond. This reaction is rapid at physiological pH. axispharm.com
Oxime Formation: The reaction with an aminooxy-containing molecule forms an oxime linkage. broadpharm.com This reaction is highly specific and proceeds efficiently at neutral pH (6.5-7.5). broadpharm.com
Recent studies have shown that the rate of hydrazone formation can be significantly accelerated by the presence of neighboring acid/base groups on the carbonyl compound. nih.gov
| Reactant Functional Group | Resulting Linkage | Key Reaction Characteristics |
|---|---|---|
| Hydrazide | Hydrazone | Rapid at physiological pH, can be catalyzed by aniline. axispharm.combroadpharm.com |
| Aminooxy | Oxime | Highly specific, efficient at neutral pH, generally more stable than hydrazones. broadpharm.com |
This compound can be conjugated to molecules containing primary amines through reductive amination. adcreviews.comreading.ac.uk This two-step process, often performed in a single pot, first involves the formation of a Schiff base (an imine) between the aldehyde and the primary amine. chemistrysteps.comacs.org This initial reaction is reversible. nih.gov
The resulting imine is then reduced to a stable secondary amine linkage using a mild reducing agent. chemistrysteps.comacs.org Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose because it is selective for the iminium ion over the starting aldehyde, preventing premature reduction of the aldehyde. chemistrysteps.comyoutube.comorganic-chemistry.org The reaction is typically carried out under mildly acidic conditions (pH ~4-7) to facilitate both imine formation and the subsequent reduction. youtube.comharvard.eduacs.org This pH control is crucial for selective N-terminal modification of proteins, as the reactivity of different amine groups (e.g., N-terminal α-amines vs. lysine (B10760008) ε-amines) can be modulated. acs.orgeuropeanpharmaceuticalreview.com
Nucleophilic attack of the primary amine on the aldehyde carbonyl. organicchemistrytutor.com
Formation of a hemiaminal intermediate. organicchemistrytutor.com
Dehydration to form a protonated iminium ion. youtube.comorganicchemistrytutor.com
Reduction of the iminium ion by the hydride reagent to yield a stable secondary amine. chemistrysteps.comorganicchemistrytutor.com
| Reaction Step | Intermediate/Product | Typical Reagents and Conditions |
|---|---|---|
| Schiff Base Formation | Imine/Iminium Ion | Primary amine, mildly acidic pH (4-7). youtube.comharvard.eduacs.org |
| Reduction | Secondary Amine | Sodium cyanoborohydride (NaBH3CN). chemistrysteps.comyoutube.comorganic-chemistry.org |
The aldehyde group is considered a bioorthogonal functional group, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. nih.govwikipedia.org This concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in living systems. wikipedia.org
Aldehydes and ketones are attractive for bioorthogonal chemistry because they are small, can be incorporated into biomolecules, and are generally inert to most endogenous functional groups at physiological pH. nih.govnih.gov Their reactions with hydrazides and aminooxy compounds are prime examples of bioorthogonal ligations. wikipedia.orgchempep.com These reactions are highly selective and can proceed under mild, aqueous conditions compatible with living systems. chempep.comacs.org
However, the application of aldehyde-based bioorthogonal chemistry can be more suitable for extracellular environments. nih.govnih.gov This is because the optimal pH for these reactions is often slightly acidic (pH 5-6), and the presence of endogenous carbonyl-containing molecules like sugars within the cell can potentially lead to side reactions. nih.govnih.gov Despite these considerations, the development of faster and more selective aldehyde-based ligation strategies continues to expand their utility in complex biological systems. acs.orgnih.gov
Reductive Amination with Primary Amines in Controlled Environments
Carboxylic Acid-Mediated Bioconjugation Reactions
The terminal carboxylic acid of this compound provides a second, independent site for conjugation, typically with amine-containing molecules. broadpharm.comaxispharm.com This allows for the creation of more complex bioconjugates.
The most common method for conjugating the carboxylic acid terminus is through the formation of a stable amide bond with a primary amine. axispharm.cominterchim.fr This reaction requires the activation of the carboxylic acid, which is typically achieved using a carbodiimide (B86325) coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). polysciences.comthermofisher.comthermofisher.com
The mechanism of EDC-mediated coupling involves the reaction of EDC with the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comresearchgate.netthermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.comthermofisher.com
To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. thermofisher.comehu.esnih.gov NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. thermofisher.comnih.gov This two-step procedure allows for better control over the conjugation process and often yields better results. thermofisher.com The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is more efficient at a neutral to slightly basic pH (7-8). thermofisher.comehu.esresearchgate.net
Other activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be used to facilitate amide bond formation with the carboxylic acid of the PEG linker. broadpharm.combroadpharm.com
While amide bond formation is the most prevalent, the carboxylic acid group of this compound can also undergo other reactions, such as esterification. This involves reacting the carboxylic acid with an alcohol to form an ester linkage. axispharm.com This reaction is typically catalyzed by an acid or requires the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). acs.orgaxispharm.comijcce.ac.ir
Ester bonds are generally less stable than amide bonds and can be susceptible to hydrolysis, particularly under basic conditions. axispharm.com This property can be exploited in applications where cleavable linkages are desired.
Other carboxyl activation strategies include the formation of various active esters, such as p-nitrophenyl esters or benzotriazole (B28993) esters, which can then react with nucleophiles. ucl.ac.be The choice of activation method and reaction conditions allows for the tuning of the reactivity and stability of the resulting conjugate.
Amide Bond Formation via Carbodiimide Chemistry (e.g., EDC/NHS, HATU)
Orthogonal Reactivity of Aldehyde and Carboxylic Acid Functionalities
The core utility of this compound lies in the orthogonal reactivity of its terminal aldehyde and carboxylic acid groups. Orthogonality in this context refers to the ability to selectively address one functional group with a specific chemical reaction without affecting the other. This chemoselectivity is primarily achieved by controlling the reaction conditions, most notably the pH and the choice of coupling reagents. frontiersin.orgroyalsocietypublishing.orgrsc.org
The aldehyde group is reactive towards nucleophiles such as hydrazines, hydrazides, and aminooxy compounds. nih.govacs.org This reaction, which forms a stable hydrazone or oxime bond, typically proceeds optimally under slightly acidic to neutral conditions (pH ~4.5–7.0). frontiersin.orgpnas.orgnih.gov Under these conditions, the carboxylic acid group is generally unreactive towards the same nucleophiles and remains available for a subsequent, different conjugation step.
Conversely, the carboxylic acid functionality can be activated to react with primary amines to form a stable amide bond. This is commonly achieved using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive such as N-hydroxysuccinimide (NHS) to increase efficiency and stability. royalsocietypublishing.orgnih.govnih.gov The activation of the carboxylic acid with EDC is most efficient at a pH of approximately 4.5 to 6.0. thermofisher.comdiva-portal.org However, the subsequent reaction of the resulting activated ester with an amine is favored at a pH of 7.0 to 8.5, where the amine is deprotonated and thus more nucleophilic. nih.govthermofisher.com
This differential pH dependence is the cornerstone of the orthogonal reactivity of this compound. A two-step conjugation can be designed where the aldehyde is first reacted with a hydrazine- or aminooxy-containing molecule at a pH of around 6.5-7.0. After this first ligation, the pH can be adjusted to 7.5-8.0, and an amine-containing molecule can be coupled to the carboxylic acid group using EDC/NHS chemistry. This sequential approach allows for the precise, directed assembly of complex molecular architectures.
pH Dependence and Reaction Kinetics in Aqueous and Non-Aqueous Media
The efficiency and rate of the reactions involving this compound are highly dependent on the pH of the medium and the solvent system used. Understanding these dependencies is critical for optimizing conjugation protocols.
Aldehyde Group Reactivity (Hydrazone/Oxime Formation)
The reaction of an aldehyde with a hydrazine (B178648) or aminooxy group to form a hydrazone or oxime, respectively, is subject to general acid catalysis. The rate of this reaction typically exhibits a bell-shaped dependence on pH, with the maximum rate often observed between pH 4 and 5.5. nih.govrsc.org At low pH, the amine nucleophile is protonated and non-reactive, while at high pH, the concentration of the acid catalyst required to activate the aldehyde carbonyl group is insufficient. While the reaction is often sluggish at a physiological pH of 7.4, it can be significantly accelerated by intramolecular catalysts or specialized buffer systems. nih.govrsc.orgnih.gov For instance, rate constants for rapid carbonyl/hydrazine combinations can reach 2–20 M⁻¹s⁻¹ at pH 7.4. nih.govacs.orgresearchgate.net
The reaction kinetics are also influenced by the solvent. In aqueous solutions, the dehydration of the tetrahedral intermediate is often the rate-limiting step. uni-muenchen.de In less polar, aprotic solvents such as acetonitrile (B52724) or dichloromethane, this barrier is reduced, which can lead to faster reaction rates, particularly for less reactive carbonyl compounds. rsc.orgacs.org
Interactive Table: pH Dependence of Hydrazone Formation Rate Constant This table presents representative data on how the second-order rate constant (k) for hydrazone formation varies with pH.
| pH | Second-Order Rate Constant (k) M⁻¹s⁻¹ | Comments | Source(s) |
|---|---|---|---|
| 1.87 | 2.45 | Reaction with benzaldehyde (B42025) in buffered solution. | rsc.org |
| 3.86 | 1.36 | Rate decreases as pH moves from the optimum. | rsc.org |
| 5.0 | 0.16 | Rate significantly slower as pH approaches neutral. | rsc.org |
| 5.5 | ~30 | Maximum rate observed with catalytic amine buffers. | rsc.org |
| 7.4 | 0.01 - 20 | Wide range depending on reactants and catalysts. Uncatalyzed reactions are slow (<0.01 M⁻¹s⁻¹), while catalyzed or specialized reactants are much faster. | nih.govacs.org |
Carboxylic Acid Group Reactivity (Amide Bond Formation)
The kinetics of amide bond formation via EDC coupling are also strongly pH-dependent. The process involves two key steps: the activation of the carboxylic acid by EDC, and the subsequent reaction of the activated intermediate with an amine. The activation step is the rate-determining step and is most efficient at a pH of 4.5–6.0, where the carboxylic acid is deprotonated (carboxylate) and the EDC molecule is protonated. thermofisher.commdpi.com The rate of this reaction decreases sharply at higher pH values as the concentration of the necessary protonated EDC species falls. luxembourg-bio.comacs.org
The choice of solvent has a profound impact on the reaction rate. Non-aqueous polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can increase the reaction rate constant by several orders of magnitude compared to water. luxembourg-bio.comnih.gov For example, the rate constant for the reaction between a carboxylate and doubly protonated EDC in NMP was found to be 4.1 × 10⁴ M⁻¹s⁻¹, which is approximately 100,000 times higher than similar rates observed in water. luxembourg-bio.comacs.orgresearchgate.net This acceleration is attributed to changes in the pKa of the reactants and better solvation of the carboxylate in these organic solvents. nih.gov
Interactive Table: Solvent and pH Effects on EDC Coupling Kinetics This table summarizes findings on the rate-determining step of EDC-mediated amide bond formation.
| Solvent | pH Range | Rate Constant (k) M⁻¹s⁻¹ | Key Finding | Source(s) |
|---|---|---|---|---|
| Water | 3.5 - 4.5 | ~0.4 | Optimal pH for O-acylisourea formation is acidic. | diva-portal.orgluxembourg-bio.com |
| Water | > 6.0 | Decreases sharply | Rate falls as concentration of protonated EDC diminishes. | luxembourg-bio.comacs.org |
| NMP | pH-dependent | 4.1 x 10⁴ | Rate is ~10⁵ times higher than in water due to solvent effects on pKa and reactivity. | luxembourg-bio.comacs.org |
Applications in Advanced Bioconjugation Chemistry
Site-Specific Conjugation Strategies utilizing Ald-Ph-PEG4-acid
Site-specific conjugation is critical for creating homogeneous and well-defined bioconjugates, ensuring reproducibility and optimizing therapeutic efficacy. This compound provides two distinct reactive handles for such precise modifications. broadpharm.com
The dual functionality of this compound enables the specific modification of proteins and peptides. The terminal carboxylic acid can be activated using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to form a stable amide bond with primary amine groups. broadpharm.com These primary amines are readily available on proteins and peptides, most notably at the N-terminus and on the side chain of lysine (B10760008) residues. conicet.gov.ar
Conversely, the benzaldehyde (B42025) group offers an alternative conjugation point. It can react specifically with hydrazide or aminooxy moieties to form hydrazones or oximes, respectively. broadpharm.com This reaction is particularly useful for achieving site-selectivity, especially when targeting the N-terminal α-amine of a protein, which can be selectively deprotonated under mildly acidic conditions for a targeted reaction with an aldehyde. google.com This strategic functionalization allows for the controlled attachment of molecules, a process often referred to as PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins and peptides. broadpharm.com
Table 1. Reactive functionalities of this compound for protein and peptide conjugation.
The modification of oligonucleotides and nucleic acids is essential for developing therapeutic agents and diagnostic tools. This compound can be utilized for this purpose through chemoselective ligation strategies. The carboxylic acid end of the linker can be conjugated to oligonucleotides that have been synthesized with a primary amine modification. broadpharm.com
More commonly, the aldehyde functionality is exploited for its specific reactivity. The benzaldehyde group on this compound can react with oligonucleotides that have been functionalized with an aminooxy or hydrazide group. broadpharm.comdcchemicals.com This approach allows for the efficient and site-specific attachment of the PEG linker, which can in turn be used to attach other molecules of interest or to improve the solubility and delivery characteristics of the nucleic acid. broadpharm.com
Glycoproteins and other carbohydrates can be specifically targeted for labeling by exploiting their unique sugar structures. A well-established method involves the mild periodate (B1199274) oxidation of cis-diol-containing sugar residues, such as sialic acids, which are often found at the termini of glycan chains. This oxidation cleaves the C-C bond and generates two reactive aldehyde groups.
While the aldehyde on this compound cannot react with these newly formed aldehydes, the linker's bifunctional nature allows for an indirect conjugation strategy. The carboxylic acid end of this compound can first be reacted with a molecule containing a hydrazide or aminooxy function. This creates a derivative of the original linker that now possesses a terminal hydrazide or aminooxy group, which can then readily and specifically react with the aldehyde groups generated on the oxidized carbohydrate, forming a stable hydrazone or oxime linkage. This multi-step approach enables the precise attachment of the PEG linker and any pre-conjugated cargo to specific sites on glycoproteins.
Oligonucleotide and Nucleic Acid Modification
Development of Biocompatible Hydrogels and Cross-Linked Polymer Networks
The unique chemical architecture of this compound, featuring a terminal aldehyde group and a carboxylic acid, makes it a valuable component in the formation of biocompatible hydrogels and cross-linked polymer networks. These hydrogels are highly valued in biomedical applications due to their structural similarity to the natural extracellular matrix. mdpi.commdpi.com
Chemically Cross-Linked Hydrogel Formation
Chemically cross-linked hydrogels are formed through the creation of stable, covalent bonds between polymer chains. The aldehyde group of this compound can react with molecules containing aminooxy or hydrazide moieties to form oxime or hydrazone linkages, respectively. broadpharm.combroadpharm.com This reaction is a cornerstone of chemoselective ligation, allowing for the specific and controlled formation of hydrogel networks under mild, aqueous conditions suitable for encapsulating sensitive biological materials like cells. nih.govacs.org
The carboxylic acid end of this compound provides another reactive site for cross-linking. In the presence of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid can form stable amide bonds with primary amine groups on other polymers or cross-linking molecules. broadpharm.com This dual reactivity allows for the creation of diverse and tunable hydrogel structures.
The incorporation of the polyethylene (B3416737) glycol (PEG) spacer is critical for the biocompatibility of these hydrogels. mdpi.com PEG is known for its ability to increase the solubility of conjugated molecules in aqueous media and reduce non-specific protein adsorption, a key factor in minimizing immune responses and improving the in-vivo performance of biomaterials. broadpharm.combiochempeg.com
Table 1: Reactions for Chemically Cross-Linked Hydrogel Formation
| Reactive Group on this compound | Corresponding Reactive Group on Cross-linker | Resulting Covalent Linkage |
| Aldehyde (-CHO) | Hydrazide (-CONHNH2) | Hydrazone |
| Aldehyde (-CHO) | Aminooxy (-ONH2) | Oxime |
| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | Amide |
Responsive Hydrogel Systems Incorporating this compound Derivatives
"Smart" or responsive hydrogels can undergo reversible changes in their physical properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. mdpi.com Derivatives of this compound can be incorporated into these systems to impart specific functionalities.
For instance, the hydrazone linkage formed from the aldehyde group is known to be pH-sensitive. Under acidic conditions, such as those found in the tumor microenvironment or within cellular lysosomes, the hydrazone bond can be cleaved. vulcanchem.com This property can be exploited to create hydrogels that release encapsulated therapeutic agents in a pH-dependent manner. researchgate.net
Surface Functionalization and Biomaterial Modification
The bifunctional nature of this compound makes it an excellent tool for modifying the surfaces of biomaterials and immobilizing biomolecules onto solid supports. broadpharm.comscbt.com
Immobilization of Biomolecules onto Solid Supports
The ability to attach biomolecules such as proteins, peptides, or nucleic acids to solid surfaces is fundamental to many biotechnological and diagnostic applications. nih.govmedchemexpress.com this compound facilitates this process through a two-step approach.
First, the carboxylic acid end of the linker can be activated and covalently attached to a solid support that has been functionalized with amine groups. broadpharm.com This creates a surface that is coated with aldehyde-terminated PEG chains. Subsequently, biomolecules that have been modified to contain hydrazide or aminooxy groups can be selectively immobilized onto this surface via the formation of stable hydrazone or oxime bonds. broadpharm.com This method offers a high degree of control over the orientation and density of the immobilized biomolecules.
This strategy has been successfully employed for the immobilization of a variety of biomolecules, including biotin (B1667282) and proteins, onto glass slides. nih.gov The PEG spacer plays a crucial role in these applications by extending the biomolecule away from the surface, which can improve its accessibility and biological activity.
Engineering Biosensors and Diagnostic Platforms
The principles of surface functionalization with this compound are directly applicable to the development of advanced biosensors and diagnostic platforms. researchgate.netmdpi.com Biosensors rely on the specific interaction between a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) and a target analyte to generate a measurable signal. mdpi.comnih.gov
By using this compound to immobilize these biorecognition elements onto the surface of a transducer (e.g., an electrode, optical fiber, or microcantilever), highly sensitive and specific biosensors can be engineered. The chemoselective nature of the aldehyde-hydrazide/aminooxy ligation ensures that the bioreceptors are attached in a defined manner, which is critical for reproducible sensor performance. broadpharm.combroadpharm.com
The hydrophilic and protein-repellent properties of the PEG linker help to minimize non-specific binding of other molecules from the sample matrix to the sensor surface, thereby reducing background noise and improving the signal-to-noise ratio. biochempeg.com This is particularly important for the detection of low-abundance analytes in complex biological fluids.
Integration in Click Chemistry Methodologies for Heterobifunctional Systems
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. medchemexpress.comaxispharm.com this compound and its derivatives are well-suited for integration into click chemistry workflows, particularly for the synthesis of heterobifunctional systems like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). biochempeg.comvulcanchem.com
Derivatives of this compound can be synthesized to contain an azide (B81097) or an alkyne group, which are the key reactive partners in the most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.combroadpharm.com For example, an Ald-Ph-PEG4-azide derivative would have an aldehyde at one end and an azide at the other. broadpharm.com
This allows for a modular approach to constructing complex bioconjugates. The aldehyde can be used to attach the linker to one molecule (e.g., a protein via a hydrazide-modified handle), while the azide can be "clicked" onto another molecule containing a terminal alkyne (e.g., a cytotoxic drug or a fluorescent dye). medchemexpress.commedchemexpress.com This orthogonal reactivity enables the precise and efficient assembly of heterobifunctional molecules with defined structures and stoichiometries.
The use of strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free version of the click reaction, further expands the utility of these linkers, especially in biological systems where the cytotoxicity of copper is a concern. medchemexpress.com
Table 2: Click Chemistry Integration with this compound Derivatives
| This compound Derivative | Click Chemistry Partner | Reaction Type | Application |
| Ald-Ph-PEG4-azide | Alkyne-modified molecule | CuAAC or SPAAC | Synthesis of ADCs, PROTACs, labeled biomolecules |
| Ald-Ph-PEG4-alkyne | Azide-modified molecule | CuAAC or SPAAC | Synthesis of ADCs, PROTACs, labeled biomolecules |
Influence of Molecular Architecture on Conjugate Performance
Role of Polyethylene (B3416737) Glycol (PEG) Spacer in Bioconjugate Design
The polyethylene glycol (PEG) component is a critical element in the design of bioconjugates, influencing a range of physicochemical and biological properties. sigmaaldrich.com The incorporation of a PEG spacer, such as the tetra-ethylene glycol (PEG4) in Ald-Ph-PEG4-acid, can dramatically alter the behavior of the conjugated molecule.
A primary advantage of incorporating a PEG spacer is the enhancement of aqueous solubility. nih.govwikipedia.org PEG is a hydrophilic polymer, and its presence can increase the water solubility of hydrophobic molecules it is conjugated to. ekb.egaxispharm.com This is attributed to the ability of the repeating ethylene (B1197577) oxide units to form hydrogen bonds with water molecules, creating a hydration shell around the conjugate. nih.govbiopharminternational.com This property is particularly beneficial for preventing the aggregation of proteins and other biomolecules. thermofisher.com
Table 1: Properties Conferred by PEG Spacers in Bioconjugates
| Property | Effect of PEG Spacer | References |
| Solubility | Increases aqueous solubility of hydrophobic molecules | nih.govwikipedia.orgekb.egaxispharm.com |
| Biocompatibility | Generally non-toxic and biocompatible | nih.govthermofisher.comscbt.com |
| Aggregation | Reduces aggregation of conjugated molecules | thermofisher.com |
PEGylation is a well-established method for reducing the immunogenicity and antigenicity of therapeutic proteins and other biomolecules. wikipedia.orgucl.ac.beaxispharm.comtandfonline.com The flexible PEG chains can form a protective layer around the conjugated molecule, sterically hindering its recognition by the immune system. ucl.ac.beaxispharm.comfrontiersin.org This "stealth" effect can mask antigenic epitopes on the surface of a protein, thereby reducing the likelihood of an immune response. frontiersin.orgresearchgate.net
However, it is important to note that the impact of PEG on immunogenicity can be complex and is not always predictable. researchgate.net In some instances, PEG itself can elicit an immune response, leading to the formation of anti-PEG antibodies. tandfonline.combiochempeg.com This phenomenon, known as the accelerated blood clearance (ABC) phenomenon, can lead to the rapid removal of subsequently administered PEGylated therapeutics from circulation. ekb.egnih.gov The immunogenicity of PEG can be influenced by factors such as the molecular weight of the PEG, its structure (linear vs. branched), and the nature of the conjugated molecule. ekb.egnih.govbiochempeg.com
The inclusion of a PEG spacer significantly impacts the pharmacokinetic profile of a bioconjugate, notably its circulation time and biodistribution. ekb.egresearchgate.net By increasing the hydrodynamic size of the conjugate, PEGylation reduces its renal clearance, leading to a prolonged circulation half-life in the bloodstream. wikipedia.orgaxispharm.comcreativepegworks.com This extended circulation time can enhance the therapeutic efficacy of a drug by allowing for a reduced dosing frequency. creativepegworks.com
The "stealth" properties conferred by the PEG spacer also play a crucial role in altering biodistribution. chempep.com By reducing opsonization (the process by which particles are marked for phagocytosis), PEGylation can decrease the uptake of the conjugate by the reticuloendothelial system (RES), particularly the liver and spleen. ekb.eg This can lead to a more favorable distribution of the therapeutic agent to its target site. frontiersin.org The length and density of the PEG chains are critical parameters that can be tuned to optimize the pharmacokinetic behavior of the conjugate. rsc.org
The PEG4 spacer in this compound introduces both steric hindrance and conformational flexibility, which are important considerations in bioconjugate design. The flexible nature of the PEG chain allows it to adopt a large number of conformations, which is thermodynamically favorable. ekb.egnih.govresearchgate.net This flexibility can help to minimize steric hindrance between the conjugated molecule and its target, potentially preserving the biological activity of the molecule. thermofisher.comscbt.com
However, the steric bulk of the PEG chain can also be advantageous. It provides a "steric shielding" effect that can protect the conjugated molecule from enzymatic degradation and recognition by the immune system. ekb.egucl.ac.be The conformation of the PEG chain on a surface can be described as either a "mushroom" or "brush" conformation, depending on the grafting density. nih.govrsc.org At low densities, the chains adopt a mushroom-like shape, while at higher densities they extend outwards in a brush-like conformation, which can provide a more effective barrier. nih.govrsc.org
Modulating Pharmacokinetic Profiles (e.g., circulation time, biodistribution)
Significance of the Phenyl (Ph) Moiety in Linker Design
The phenyl group contributes to the linker's properties through both electronic and steric effects. Electronically, the aromatic ring can participate in pi-stacking interactions and influence the reactivity of adjacent functional groups. The steric bulk of the phenyl ring can also play a role in the linker's design. It can provide a rigid scaffold that helps to control the distance and orientation between the conjugated molecules. This rigidity, in contrast to the flexibility of the PEG chain, can be a desirable feature in certain applications where precise positioning is critical. The interplay between the flexible PEG spacer and the more rigid phenyl group contributes to the unique conformational properties of the this compound linker. rsc.org
Impact on Linker Rigidity and Spatial Separation
The performance of a bioconjugate is intrinsically linked to the architecture of the linker connecting its constituent parts. The specific structure of this compound, which incorporates both a rigid phenyl group and a flexible tetraethylene glycol (PEG4) chain, has a profound impact on the rigidity of the final conjugate and the spatial orientation of the attached molecules.
The inclusion of a phenyl group introduces a significant degree of rigidity into the linker. nih.govacs.org Unlike purely aliphatic or longer, flexible PEG linkers, the phenyl ring provides conformational restriction. explorationpub.com Research comparing linkers has shown that rigid aromatic groups, such as the phenyl group in this compound, can induce a denser PEG conformation. acs.org This dense conformation can more effectively shield adjacent domains of a conjugated protein, such as proteolytic sites or antigen epitopes, thereby reducing proteolytic sensitivity and immunogenicity. acs.orgacs.org By stabilizing the structure and minimizing undesirable interactions, this rigidity can enhance the stability and performance of the resulting conjugate. nih.gov
The PEG4 component of the linker serves as a flexible spacer, providing precise spatial separation between the conjugated molecules. chempep.comscbt.com This separation is crucial for minimizing steric hindrance, which can otherwise impair the biological activity of the conjugated moieties. chempep.comnih.gov The length of the PEG chain is a tunable parameter that allows for the optimization of the distance between a payload and a targeting molecule, for example. chempep.comnih.gov While extended PEG chains can increase the distance between an antibody and its payload, the defined length of the PEG4 spacer in this compound offers a balance, providing sufficient separation to maintain the function of the biomolecule while avoiding excessive distancing that might expose a hydrophobic payload. americanpharmaceuticalreview.comnanopartz.com The hydrophilic nature of the PEG chain also enhances the water solubility of the linker and the resulting conjugate. chempep.combroadpharm.com
The table below summarizes research findings on how different linker components, such as those found in this compound, influence conjugate properties.
| Linker Component | Primary Contribution | Observed Impact on Conjugate Performance | Reference |
|---|---|---|---|
| Phenyl Group | Rigidity, Hydrophobicity | Induces dense PEG conformation; can improve pharmacokinetic profiles by reducing proteolytic sensitivity and immunogenicity. acs.orgacs.org | acs.orgacs.org |
| Flexible Aliphatic/PEG Chain | Flexibility, Hydrophilicity | Leads to a loose PEG conformation; provides spatial separation to reduce steric hindrance and improves solubility. acs.orgchempep.com | acs.orgchempep.com |
| PEG4 Spacer | Defined Spatial Separation | Offers a balance of distance and solubility, crucial for maintaining the bioactivity of conjugated molecules. chempep.comamericanpharmaceuticalreview.com | chempep.comamericanpharmaceuticalreview.com |
Heterobifunctional Linker Synergy: Aldehyde and Carboxylic Acid
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups: a benzaldehyde (B42025) (-CHO) and a terminal carboxylic acid (-COOH). broadpharm.comcreative-biolabs.com This dual functionality is the key to its versatility, allowing for directed and selective conjugation strategies that are not possible with homobifunctional linkers. cd-bioparticles.net The aldehyde and carboxylic acid groups exhibit distinct reactivities, enabling them to be addressed independently in chemical reactions.
The benzaldehyde group is reactive toward molecules containing hydrazide or aminooxy functionalities, forming stable hydrazone or oxime linkages, respectively. broadpharm.comadcreview.com In contrast, the terminal carboxylic acid can be coupled with primary amines by using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond. broadpharm.comthermofisher.com This difference in reactivity forms the basis for controlled, stepwise conjugation.
Orthogonal Coupling and Sequential Conjugation Strategies
The distinct chemical reactivities of the aldehyde and carboxylic acid groups permit orthogonal coupling, a strategy where one functional group can be reacted selectively without affecting the other. wikipedia.org This enables the sequential conjugation of different molecules to the linker. mdpi.com
A typical sequential conjugation strategy using this compound would involve two main steps:
First Conjugation: A molecule bearing a hydrazide or aminooxy group is reacted with the aldehyde on the this compound linker. This reaction is highly selective and proceeds under mild conditions, leaving the carboxylic acid group untouched. broadpharm.comthermofisher.com
Second Conjugation: The resulting conjugate, now bearing a free carboxylic acid, is then reacted with a second molecule containing a primary amine. This step requires activation of the carboxylic acid, typically with EDC and NHS, to form an active NHS ester which then readily reacts with the amine to form a stable amide bond. thermofisher.comacs.org
This stepwise approach provides precise control over the construction of complex bioconjugates, ensuring that each component is attached at a specific position. acs.org
The table below outlines a hypothetical sequential conjugation scheme using this compound.
| Step | Reactive Group on Linker | Reactant Molecule & Functional Group | Coupling Chemistry | Resulting Bond |
|---|---|---|---|---|
| 1 | Aldehyde (-CHO) | Molecule A (e.g., a drug) with an aminooxy group (-ONH₂) | Oxime ligation | Stable oxime bond |
| 2 | Carboxylic Acid (-COOH) | Molecule B (e.g., a protein) with a primary amine (-NH₂) | EDC/NHS activation followed by amidation | Stable amide bond |
Designing Multifunctional Platforms
The ability to perform orthogonal and sequential conjugations makes this compound an ideal scaffold for designing multifunctional platforms. mdpi.comresearchgate.net Such platforms can bring multiple components—each with a distinct function—into a single, targeted molecular construct. For example, a researcher could use this compound to link a therapeutic drug to a targeting ligand (such as an antibody or peptide), creating an antibody-drug conjugate (ADC). cd-bioparticles.netmedchemexpress.com
In such a design:
The targeting moiety (with a primary amine) could be attached via the carboxylic acid functionality.
The therapeutic payload (with a hydrazide or aminooxy group) could be attached via the aldehyde functionality.
The This compound linker itself ensures solubility and provides the necessary spatial separation and rigidity for optimal performance of both the targeting and therapeutic components. oregonstate.edu
This modular approach allows for the systematic assembly of complex systems for applications ranging from targeted drug delivery to advanced diagnostic imaging. oregonstate.eduacs.org The defined structure of this compound provides a reliable framework for creating homogeneous and well-characterized bioconjugates, which is a significant advantage over less controlled conjugation methods.
Analytical and Spectroscopic Characterization of Ald Ph Peg4 Acid Conjugates
Chromatographic Techniques for Purity and Conjugate Ratio Determination
Chromatographic methods are fundamental in the analysis of Ald-Ph-PEG4-acid conjugates, primarily for assessing purity and determining the ratio of the PEG linker to the biomolecule, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). nih.gov
Illustrative Data from Chromatographic Analysis:
A hypothetical analysis of an this compound conjugated to an antibody (mAb) is presented below.
Table 1: HPLC Analysis of a mAb-Ald-Ph-PEG4-acid Conjugate
| Technique | Analyte | Retention Time (min) | Peak Area (%) | Interpretation |
| RP-HPLC | Unconjugated mAb | 15.2 | 4.5 | Residual starting material |
| RP-HPLC | mAb-Ald-Ph-PEG4-acid | 18.7 | 95.1 | Desired conjugate |
| RP-HPLC | Free this compound | 5.3 | 0.4 | Minimal excess reagent |
| SEC | Aggregates | 8.1 | 1.2 | Low level of aggregation |
| SEC | mAb-Ald-Ph-PEG4-acid | 10.5 | 98.8 | High purity monomeric conjugate |
| SEC | Unconjugated mAb | 12.3 | <0.1 | Complete conjugation |
This table is for illustrative purposes and actual results may vary based on the specific biomolecule and analytical conditions.
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and the confirmation of the covalent attachment of the this compound linker to the biomolecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are the two most common ionization techniques used for analyzing large biomolecules and their conjugates. nih.gov ESI-MS is often coupled with liquid chromatography (LC-MS) to provide separation and mass analysis simultaneously. rsc.org For an this compound conjugate, the expected molecular weight can be calculated by adding the mass of the this compound linker (minus the mass of water lost during the amide bond formation) to the mass of the biomolecule. The observed mass from the MS analysis should closely match this calculated value, providing strong evidence of successful conjugation. rsc.org
High-resolution mass spectrometry (HRMS) can provide even more detailed structural information by identifying fragment ions, which can help to pinpoint the site of conjugation on the biomolecule. rsc.org Tandem mass spectrometry (MS/MS) can further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov
Table 2: Mass Spectrometry Data for a Peptide-Ald-Ph-PEG4-acid Conjugate
| Analyte | Calculated Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Difference (ppm) | Conclusion |
| Peptide | 1500.75 | 1500.76 | 6.7 | Unconjugated peptide |
| Peptide-Ald-Ph-PEG4-acid | 1879.15 | 1879.16 | 5.3 | Successful conjugation of one linker |
This table is a representative example. The precision of mass measurements can vary depending on the instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of molecules in solution. eurolab.trfrontiersin.org While its application to very large bioconjugates can be complex, it provides invaluable information for the this compound linker itself and for smaller conjugates, such as those with peptides. nih.govnih.gov
¹H NMR (Proton NMR) can be used to confirm the presence of the characteristic signals of the this compound moiety in the conjugate. The protons of the polyethylene (B3416737) glycol (PEG) chain typically appear as a prominent signal around 3.6 ppm. nih.gov The aromatic protons of the phenyl group and the aldehyde proton (around 9-10 ppm) are also key indicators of the linker's presence. rsc.org Changes in the chemical shifts of the amino acid residues of a peptide upon conjugation can help to identify the site of attachment.
¹³C NMR provides information about the carbon skeleton of the molecule and can complement the data from ¹H NMR for a more complete structural assignment. vulcanchem.com
Table 3: Key ¹H NMR Signals for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.9 | Singlet |
| Phenyl (Ar-H) | ~7.5 - 7.9 | Multiplet |
| PEG (-O-CH₂-CH₂-O-) | ~3.6 | Multiplet |
| Methylene adjacent to acid | ~2.5 | Triplet |
Chemical shifts are approximate and can be influenced by the solvent and conjugation to a biomolecule.
Spectrophotometric and Fluorometric Assays for Conjugate Quantification
Spectrophotometric and fluorometric assays are widely used for the quantification of bioconjugates. nih.govacs.org These methods are often rapid, straightforward, and can be performed with standard laboratory equipment.
UV-Visible Spectrophotometry can be used to determine the concentration of a protein or antibody conjugate by measuring its absorbance at 280 nm, which is characteristic of the aromatic amino acids tryptophan and tyrosine. nih.gov The contribution of the this compound linker to the absorbance at 280 nm is generally minimal but should be accounted for in precise quantification. If the biomolecule has a unique chromophore, its absorbance can be used for quantification. rsc.org
Colorimetric Assays , such as the bicinchoninic acid (BCA) assay or the Bradford assay, are commonly used to determine the total protein concentration in a sample. nih.gov By measuring the protein concentration before and after conjugation, the extent of conjugation can be inferred, although this method is less direct than chromatographic or mass spectrometric techniques.
Fluorometric Assays can be employed if a fluorescent tag is incorporated into the conjugate or if the biomolecule itself is fluorescent. nih.govcreative-diagnostics.com These assays offer high sensitivity and can be used to quantify conjugates at very low concentrations. For instance, a fluorescent dye could be reacted with the aldehyde group of the this compound after its conjugation to a biomolecule, allowing for quantification based on fluorescence intensity.
Table 4: Comparison of Quantification Methods for a mAb-Ald-Ph-PEG4-acid Conjugate
| Method | Principle | Advantages | Disadvantages |
| UV-Vis (A280) | Intrinsic absorbance of protein | Rapid, non-destructive | Interference from other UV-absorbing molecules |
| BCA Assay | Protein reduces Cu²⁺, which reacts with BCA | High sensitivity, compatible with detergents | Interference from reducing agents |
| RP-HPLC | Separation and quantification by peak area | High accuracy and specificity | Requires specialized equipment and method development |
| ELISA | Antibody-antigen binding | Very high sensitivity and specificity | Can be complex to develop, may not distinguish between conjugated and unconjugated forms |
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations of Conjugation Reactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between molecules. In the context of Ald-Ph-PEG4-acid, these simulations provide insights into the conjugation process, where the linker attaches to a biomolecule, such as an antibody or a peptide.
Molecular docking studies can predict the most likely binding orientation of the this compound at the target site on a biomolecule. This is particularly important for understanding how the phenyl group and the PEG spacer influence the accessibility of the aldehyde group for reaction with nucleophiles like hydrazides or aminooxy groups on the target molecule. The simulations can reveal potential steric hindrances or favorable interactions that guide the conjugation reaction.
Quantum Chemical Calculations of Functional Group Reactivity
Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of molecules. For this compound, these calculations are instrumental in evaluating the reactivity of its two key functional groups: the aldehyde and the carboxylic acid.
The reactivity of the aldehyde group is a critical factor in the efficiency of the conjugation reaction. Quantum chemical methods can be used to calculate various parameters, such as the partial atomic charges on the carbonyl carbon and oxygen atoms, and the energy of the lowest unoccupied molecular orbital (LUMO). A higher positive charge on the carbonyl carbon and a lower LUMO energy generally indicate a higher susceptibility to nucleophilic attack, thus predicting a more reactive aldehyde. These calculations can also elucidate the influence of the adjacent phenyl group on the aldehyde's reactivity.
Similarly, the reactivity of the terminal carboxylic acid group can be assessed. This is important for subsequent modification or for its interaction with the local environment in the final conjugate. Parameters such as the acidity (pKa) of the carboxylic acid can be predicted through quantum chemical calculations, providing valuable information for designing purification strategies or for understanding its behavior at physiological pH.
Predictive Modeling of Conjugate Stability and Performance
Predictive modeling combines data from various sources, including experimental results and computational simulations, to forecast the stability and performance of the final bioconjugate.
The stability of the linkage formed by the aldehyde group is of particular interest. Aldehyde-based linkages, such as oximes and hydrazones, can exhibit pH-dependent stability. Predictive models can be developed to estimate the rate of hydrolysis of these linkages under different physiological conditions. These models often incorporate data from molecular dynamics simulations, which can provide insights into the solvent accessibility of the linkage and the local microenvironment.
Future Directions and Emerging Research Avenues
Development of Next-Generation Aldehyde- and Carboxylic Acid-Reactive Linkers
The field of bioconjugation continuously seeks more efficient and versatile molecular tools. Ald-Ph-PEG4-acid is part of a broader family of hetero-bifunctional linkers that are crucial for creating complex molecular architectures. Research is focused on refining these linkers to offer greater control over reactivity, solubility, and steric hindrance.
Future development in this area is likely to involve the synthesis of linkers with varying PEG chain lengths to precisely control the distance between conjugated molecules and to further optimize solubility and pharmacokinetic properties. broadpharm.com The development of linkers with different phenyl ring substitutions or alternative aldehyde precursors could also offer new reaction kinetics and stability profiles. Branched PEG structures, as opposed to linear ones, may provide different three-dimensional arrangements and opportunities for multi-payload attachment. researchgate.net The goal is to create a toolkit of linkers that allows researchers to fine-tune the properties of their bioconjugates for specific applications.
Table 1: Comparison of Ald-Ph-PEG-Acid Linker Variants This interactive table provides data on different Ald-Ph-PEG-Acid linkers. Users can sort the data by clicking on the column headers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Ald-Ph-PEG2-acid | - | C15H19NO6 | 309.3 |
| This compound | 1309460-27-2 | C19H27NO8 | 397.4 |
| Ald-Ph-PEG6-acid | 2055013-55-1 | C23H35NO10 | 485.5 |
| Ald-Ph-PEG8-acid | - | C27H43NO12 | 573.6 |
Data sourced from BroadPharm and Apollo Scientific. broadpharm.combroadpharm.comapolloscientific.co.uk
Integration of this compound in Advanced Drug Delivery Systems (e.g., PROTACs)
Advanced drug delivery systems aim to increase therapeutic efficacy while minimizing off-target effects. This compound is an important component in the synthesis of such systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). glpbio.commedchemexpress.com
In PROTACs, a linker is used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. glpbio.com This proximity induces the ubiquitination and subsequent degradation of the target protein. This compound and its derivatives serve as PEG-based PROTAC linkers. glpbio.commedchemexpress.com For instance, a related compound, Pomalidomide 4'-PEG4-acid, incorporates a functionalized cereblon (an E3 ligase) ligand with a PEG4 linker that has a terminal carboxylic acid, ready for conjugation to a target protein ligand. The PEG component of the linker is critical for maintaining the solubility and bioavailability of the entire PROTAC molecule.
Similarly, in ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. medchemexpress.com Derivatives of this compound, such as those with azide (B81097) or alkyne groups for click chemistry, are used to create these conjugates. medchemexpress.commedchemexpress.com The linker's stability in circulation and its ability to release the payload at the target site are key to the ADC's success. The aldehyde functionality can be used for conjugation to the antibody, while the acid group can be modified to attach the drug, making it a versatile platform for ADC development. medchemexpress.comaxispharm.com
Table 2: Role of this compound in Advanced Drug Delivery Systems This table outlines how this compound and its derivatives are integrated into complex therapeutic systems. Click on headers to sort.
| Delivery System | Targeting Moiety | Linker Role | Payload/Second Ligand |
|---|---|---|---|
| PROTAC | Small molecule ligand for target protein | Covalently connects the two ligands; enhances solubility. glpbio.com | E3 Ubiquitin Ligase Ligand (e.g., functionalized Pomalidomide). |
| ADC | Monoclonal Antibody | Covalently attaches cytotoxic drug to the antibody; influences stability and release. medchemexpress.com | Cytotoxic drug (e.g., auristatins, maytansinoids). |
Expansion into Novel Biomedical and Material Science Applications
The utility of this compound extends beyond drug delivery into other areas of biomedical and materials science research. Its versatile chemical handles and biocompatible PEG spacer make it suitable for a range of applications. biochempeg.combiochempeg.com
Bioconjugation and Surface Modification: The linker can be used to attach proteins, peptides, or other biomolecules to surfaces for diagnostic assays or to create biocompatible coatings on medical devices. biochempeg.combiochempeg.com The carboxylic acid can be used to anchor the linker to an amine-functionalized surface, leaving the aldehyde group available to capture specific biomolecules.
Hydrogel Formation: In materials science, bifunctional linkers are essential for creating crosslinked polymer networks, or hydrogels. This compound can be used to crosslink polymer chains containing amine or hydrazide groups, forming hydrogels for tissue engineering, cell culture, or controlled release applications. cd-bioparticles.netacs.org The properties of the hydrogel can be tuned by the concentration and type of linker used.
Nanotechnology: The compound is applicable in nanotechnology for the functionalization of nanoparticles. biochempeg.combiochempeg.com Attaching this compound to the surface of a nanoparticle can improve its stability in biological fluids and provide reactive sites for targeting ligands or therapeutic agents. cd-bioparticles.net
Diagnostic Probes: The linker can be used to construct molecular imaging probes. For example, a targeting molecule could be attached via the acid group, and an imaging agent (like a fluorophore or a chelate for a metal ion) could be attached via the aldehyde group, enabling targeted imaging of specific tissues or cell types. nih.gov
Addressing Challenges in Scale-Up and Translation of Research Findings
Moving a promising molecule like this compound from a laboratory reagent to a component in a commercially produced therapeutic involves overcoming significant challenges in process chemistry, purification, and regulation.
Scale-Up Synthesis: The synthesis of highly pure, well-defined heterobifunctional PEG linkers on an industrial scale can be complex and costly. The process requires precise control over reaction conditions (e.g., temperature, pH) to ensure high yields and prevent side reactions. researchgate.net For a molecule like this compound, ensuring the selective reaction of one functional group without affecting the other is a key challenge.
Purification and Purity: A major hurdle in the production of PEGylated molecules is purification. The final product must be free of unreacted PEG, reagents, and side products. researchgate.net The presence of isomers (for example, if the PEG chain length is not uniform) can also complicate purification and regulatory approval. researchgate.netresearchgate.net Chromatographic methods are often required, which can be difficult and expensive to scale up.
Analytical Characterization: Comprehensive characterization is necessary to ensure batch-to-batch consistency, a strict requirement for therapeutic applications. Regulatory agencies require detailed information on the structure, purity, and distribution of isomers. researchgate.net
Translational Challenges: The translation of research findings into clinical products requires not only a robust manufacturing process but also a deep understanding of the conjugate's behavior in vivo. The linker is not just an inert spacer; it can influence the pharmacokinetics, stability, and immunogenicity of the final product. cd-bioparticles.netresearchgate.net Extensive preclinical studies are needed to validate the performance and safety of any therapeutic that incorporates the linker.
Overcoming these challenges will require further innovation in synthetic organic chemistry, downstream processing, and analytical sciences to make the production of this compound and next-generation linkers more efficient, cost-effective, and scalable. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary experimental methods for characterizing Ald-Ph-PEG4-acid’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) is routinely used to assess purity (>95% as per supplier standards), while nuclear magnetic resonance (NMR) spectroscopy and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry validate its molecular structure (C22H43NO12, MW 513.58). Researchers should cross-reference spectral data with synthetic protocols to confirm batch consistency .
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer : Store sealed aliquots at -20°C in anhydrous conditions to prevent hydrolysis. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prior to use, equilibrate to room temperature in a desiccator to minimize moisture absorption, which can degrade PEG4 spacers .
Q. What are the standard protocols for conjugating this compound with amine-containing biomolecules?
- Methodological Answer : Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the terminal carboxylic acid group. Optimize molar ratios (typically 1:1.5 for biomolecule:PEG) and reaction time (2–4 hours at pH 6.5–7.5). Validate conjugation efficiency via UV-Vis spectroscopy (PEG’s lack of absorbance at 280 nm) or fluorescence labeling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrodynamic radius (Rh) measurements of this compound-drug conjugates across studies?
- Methodological Answer : Discrepancies often arise from buffer composition (e.g., ionic strength affecting PEG hydration) or dynamic light scattering (DLS) calibration. Standardize buffer conditions (e.g., PBS pH 7.4) and include control measurements of unconjugated PEG4-acid. Compare results with size-exclusion chromatography (SEC) to distinguish aggregation artifacts .
Q. What strategies mitigate oxidation or degradation of this compound in aqueous solutions during long-term drug release studies?
- Methodological Answer : Add antioxidants (e.g., 0.01% w/v ascorbic acid) to buffers and conduct stability tests under accelerated conditions (e.g., 40°C for 48 hours). Monitor degradation via LC-MS for PEG chain cleavage products. Use anaerobic chambers for oxygen-sensitive applications .
Q. How do researchers design controlled experiments to evaluate the impact of PEG4 spacer length on drug conjugate bioavailability?
- Methodological Answer : Synthesize a series of PEGn-acid analogs (n=2, 4, 6) and compare pharmacokinetic parameters (e.g., AUC, t½) in vivo. Use isocratic SEC to confirm consistent drug loading. Statistical analysis (ANOVA) should account for batch-to-batch variability in PEG polydispersity .
Q. What analytical approaches validate the absence of residual catalysts in this compound synthesized via metal-mediated coupling?
- Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals (e.g., Pd from Suzuki couplings). Chelating resins (e.g., EDTA-functionalized) can reduce metal content post-synthesis. Include spiked recovery experiments to ensure detection limits align with pharmacological safety thresholds .
Methodological Best Practices
- Data Reproducibility : Document synthesis conditions (e.g., solvent purity, reaction atmosphere) and instrument calibration details (e.g., DLS laser wavelength) to enable replication .
- Ethical Data Presentation : Disclose batch-specific variability in PEG polydispersity indices and statistical power calculations in publications to avoid overgeneralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
